molecular formula C14H11N3O3S2 B13825397 N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B13825397
M. Wt: 333.4 g/mol
InChI Key: YUIQLFVRYVZAEE-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that combines a thiadiazole ring with a furan ring.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the STAT3 pathway, which is crucial in cancer cell proliferation and survival . The compound binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzylsulfinyl)-1,3,4-thiadiazole-2-amine
  • Furan-2-carboxamide derivatives
  • Benzylsulfinyl thiadiazole derivatives

Uniqueness

N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to its dual functionality, combining the properties of both the thiadiazole and furan rings. This dual functionality enhances its biological activity, making it a promising candidate for drug development .

Properties

Molecular Formula

C14H11N3O3S2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(5-benzylsulfinyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C14H11N3O3S2/c18-12(11-7-4-8-20-11)15-13-16-17-14(21-13)22(19)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,18)

InChI Key

YUIQLFVRYVZAEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=NN=C(S2)NC(=O)C3=CC=CO3

Origin of Product

United States

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